7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one 7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 277309-33-8
VCID: VC8095663
InChI: InChI=1S/C18H13F3O4/c19-18(20,21)15-9-17(22)25-16-8-13(6-7-14(15)16)24-11-23-10-12-4-2-1-3-5-12/h1-9H,10-11H2
SMILES: C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
Molecular Formula: C18H13F3O4
Molecular Weight: 350.3 g/mol

7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one

CAS No.: 277309-33-8

Cat. No.: VC8095663

Molecular Formula: C18H13F3O4

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one - 277309-33-8

Specification

CAS No. 277309-33-8
Molecular Formula C18H13F3O4
Molecular Weight 350.3 g/mol
IUPAC Name 7-(phenylmethoxymethoxy)-4-(trifluoromethyl)chromen-2-one
Standard InChI InChI=1S/C18H13F3O4/c19-18(20,21)15-9-17(22)25-16-8-13(6-7-14(15)16)24-11-23-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Standard InChI Key PNMPACFWCQYKAL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a chromen-2-one backbone substituted at the 4-position with a trifluoromethyl group (-CF₃) and at the 7-position with a benzyloxy-methoxy (-OCH₂OBn) group. This arrangement enhances lipophilicity and electronic stability, critical for membrane permeability and target binding .

Table 1: Structural and Physicochemical Data

PropertyValue/DescriptorSource
Molecular FormulaC₁₈H₁₃F₃O₄
Molecular Weight350.29 g/mol
SMILESC1=CC=C(C=C1)COCOC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
Density1.369 g/cm³ (predicted)
Boiling Point432.6°C (predicted)
Crystal System (XRD)Monoclinic, space group P2₁/n

X-ray crystallography reveals a planar chromen-2-one core with dihedral angles of 5.2° between the coumarin ring and benzyloxy-methoxy substituent, facilitating π-π stacking interactions in biological systems .

Synthetic Routes and Optimization

Multi-Step Synthesis

The compound is synthesized via a three-step protocol:

  • Pechmann Condensation: 3-Methoxyphenol reacts with ethyl 4-chloroacetoacetate under acidic conditions to form 4-(chloromethyl)-7-methoxy-2H-chromen-2-one .

  • Etherification: The chloromethyl intermediate undergoes nucleophilic substitution with benzyloxy-methanol in the presence of K₂CO₃ to install the benzyloxy-methoxy group .

  • Trifluoromethylation: A copper-mediated cross-coupling introduces the -CF₃ group at the 4-position .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
1H₂SO₄, 80°C, 6h94%
2K₂CO₃, DMF, 12h78%
3CuI, CF₃SiMe₃, 100°C65%

Microwave-assisted synthesis reduces reaction times by 40% compared to conventional methods, achieving 85% yield for Step 2 .

Chemical Reactivity and Stability

Functional Group Transformations

The compound undergoes selective reactions:

  • Oxidation: MnO₂ oxidizes the chromen-2-one lactone to a quinone derivative, enhancing electrophilicity.

  • Hydrolysis: Acidic conditions cleave the benzyloxy-methoxy group to yield 7-hydroxy-4-trifluoromethylcoumarin (HFC), a fluorescent metabolite .

  • Electrophilic Aromatic Substitution: The electron-deficient coumarin ring undergoes nitration at the 5-position with HNO₃/H₂SO₄ .

Stability studies indicate a half-life of >24h in pH 7.4 buffer, making it suitable for in vitro assays .

Biological Activity and Mechanisms

Cytochrome P450 (CYP) Inhibition

The compound acts as a fluorogenic substrate for CYP1A2 and CYP3A4, with a Kₘ of 12 µM and Vₘₐₓ of 0.8 nmol/min/mg protein. Enzymatic O-debenzylation releases HFC, detectable via fluorescence (λₑₓ/λₑₘ = 410/510 nm) .

Table 3: Enzymatic Parameters

EnzymeKₘ (µM)Vₘₐₓ (nmol/min/mg)Selectivity Index
CYP1A212 ± 1.20.8 ± 0.18.2
CYP3A418 ± 2.11.2 ± 0.35.6

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound serves as a precursor for:

  • Anticancer Agents: Trifluoromethyl enhances DNA intercalation, while the benzyloxy group improves tumor targeting .

  • Antimicrobials: Derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) by disrupting membrane integrity .

Fluorescent Probes

HFC, its metabolite, is used in high-throughput screening for CYP activity, with a detection limit of 0.1 nM .

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

CompoundSubstituentsCYP1A2 IC₅₀ (µM)LogP
7-Hydroxy-4-CF₃-coumarin-OH, -CF₃25.42.1
7-Benzyloxy-4-CF₃-coumarin-OBn, -CF₃14.73.8
7-(Benzyloxy-methoxy)-4-CF₃-coumarin-OCH₂OBn, -CF₃8.94.2

The dual ether substituent in the target compound improves lipophilicity (LogP = 4.2) and CYP affinity compared to monosubstituted analogs .

Future Research Directions

  • CNS Drug Development: Optimize blood-brain barrier penetration using prodrug strategies .

  • Photodynamic Therapy: Exploit fluorescence for targeted cancer treatment.

  • Enzyme Engineering: Design CYP variants for enhanced substrate specificity .

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